7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride
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Overview
Description
7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride typically involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles. This reaction can be catalyzed by various agents, including nitrophenylboronic acid, diethylamide, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield and reduce byproducts. Techniques such as one-pot synthesis and the use of recyclable catalysts are commonly employed .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted chromenes, which can be further functionalized for specific applications.
Scientific Research Applications
7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar chromene structure and are known for their anticoagulant properties.
Quinolones: Known for their antibacterial properties, these compounds also share structural similarities with chromenes.
Uniqueness
What sets 7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride apart is its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for various research applications.
Properties
CAS No. |
61190-40-7 |
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Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-2-13-10-5-8-3-4-9(12)6-11(8)14-7-10;/h3-4,6,10,13H,2,5,7H2,1H3;1H |
InChI Key |
UPCLHMFWVRYSES-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CC2=C(C=C(C=C2)Cl)OC1.Cl |
Origin of Product |
United States |
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